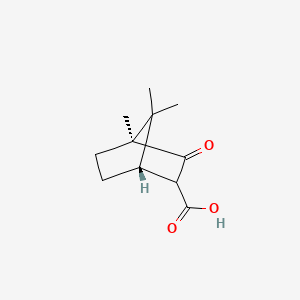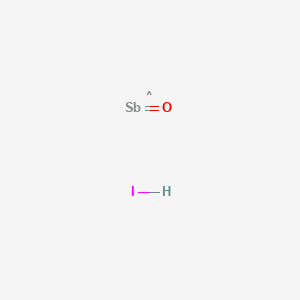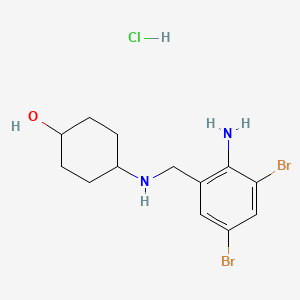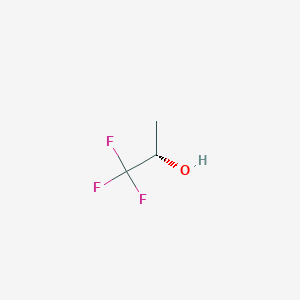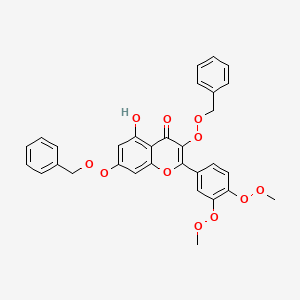
Cortisol 21-Thiolacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cortisol 21-Thiolacetate typically involves the acetylation of cortisol at the 21st position. This process can be achieved through the reaction of cortisol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 21st position .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation and enzymatic processes. These methods utilize microorganisms such as Corynebacterium simplex to facilitate the hydrolysis and subsequent acetylation of cortisol derivatives . This approach is advantageous due to its efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cortisol 21-Thiolacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide to introduce various functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include ketone derivatives, alcohol derivatives, and substituted cortisol analogs. These products have diverse applications in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
Cortisol 21-Thiolacetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various corticosteroids and glucocorticoid analogs.
Biology: The compound is utilized in studies related to hormone regulation and stress response.
Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the production of corticosteroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
Cortisol 21-Thiolacetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of target genes involved in inflammation, immune response, and metabolism . The compound’s mechanism of action involves both genomic and non-genomic pathways, leading to a wide range of physiological effects .
Comparison with Similar Compounds
Cortisol 21-Thiolacetate can be compared with other similar compounds, such as:
Cortisol (Hydrocortisone): The primary naturally occurring glucocorticoid in humans, used in various therapeutic applications.
Prednisolone: A synthetic glucocorticoid with enhanced anti-inflammatory properties compared to cortisol.
Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action and higher anti-inflammatory activity than cortisol.
Uniqueness: this compound is unique due to its specific acetylation at the 21st position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications.
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial fields
Properties
CAS No. |
74755-63-8 |
|---|---|
Molecular Formula |
C₂₃H₃₂O₅S |
Molecular Weight |
420.56 |
Synonyms |
11β,17-Dihydroxy-21-mercaptoprogesterone 21-Acetate; 11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-Acetate; (11β)-21-(Acetylthio)-11,17-dihydroxypregn-4-ene-3,20-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


